molecular formula C4H5N5 B1380232 4-azido-1-methyl-1H-pyrazole CAS No. 167226-48-4

4-azido-1-methyl-1H-pyrazole

Cat. No.: B1380232
CAS No.: 167226-48-4
M. Wt: 123.12 g/mol
InChI Key: JOFDMQWZIPNZNK-UHFFFAOYSA-N
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Description

4-Azido-1-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and an azide group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azido-1-methyl-1H-pyrazole typically involves the azidation of 1-methyl-1H-pyrazole. One common method is the reaction of 1-methyl-1H-pyrazole with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:

1-methyl-1H-pyrazole+sodium azideThis compound\text{1-methyl-1H-pyrazole} + \text{sodium azide} \rightarrow \text{this compound} 1-methyl-1H-pyrazole+sodium azide→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Azido-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other functional groups.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Cycloaddition Reactions: Copper(I) catalysts are commonly used in the Huisgen cycloaddition.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

Major Products

    Substitution Reactions: Various substituted pyrazoles.

    Cycloaddition Reactions: Triazole derivatives.

    Reduction Reactions: 4-amino-1-methyl-1H-pyrazole.

Scientific Research Applications

4-Azido-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-azido-1-methyl-1H-pyrazole largely depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. The molecular targets and pathways involved would vary based on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-Azido-1H-pyrazole
  • 4-Azido-3,5-dimethyl-1H-pyrazole
  • 4-Azido-1-phenyl-1H-pyrazole

Uniqueness

4-Azido-1-methyl-1H-pyrazole is unique due to the presence of both an azide group and a methyl group on the pyrazole ring

Properties

IUPAC Name

4-azido-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5/c1-9-3-4(2-6-9)7-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFDMQWZIPNZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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